molecular formula C17H25NO5 B7960624 methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate

methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate

Cat. No.: B7960624
M. Wt: 323.4 g/mol
InChI Key: IJAKSQLBNQCXRA-OCCSQVGLSA-N
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Description

Methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate is a complex organic compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Benzyloxy Group: The hydroxyl group is converted to a benzyloxy group using benzyl bromide (BnBr) and a base like sodium hydride (NaH).

    Esterification: The carboxylic acid is esterified using methanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the methyl ester.

Industrial Production Methods

Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Corresponding alcohol.

    Substitution: Free amino acid.

Scientific Research Applications

Methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural complexity.

    Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical pathways. The benzyloxy group can undergo metabolic transformations, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3R)-3-(benzyloxy)-2-amino butanoate: Lacks the Boc protection, making it more reactive.

    Methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}pentanoate: Contains an additional carbon in the backbone, altering its reactivity and applications.

Uniqueness

Methyl (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoate is unique due to the presence of both the benzyloxy and Boc-protected amino groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)21-5)18-16(20)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,18,20)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAKSQLBNQCXRA-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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